

Identifying and mitigating off-target effects of ATI-2341 TFA

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Compound of Interest

Compound Name: ATI-2341 TFA

Cat. No.: B8087372

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Technical Support Center: ATI-2341 TFA

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of **ATI-2341 TFA**.

Frequently Asked Questions (FAQs)

Q1: What is **ATI-2341 TFA** and what is its primary mechanism of action?

ATI-2341 is a potent and functionally selective allosteric agonist of the C-X-C chemokine receptor type 4 (CXCR4). It acts as a biased ligand, preferentially activating the G α i signaling pathway over the G α 13 pathway, and it does not promote β -arrestin recruitment.^{[1][2]} This biased agonism is a key feature of its mechanism of action. ATI-2341 has been shown to induce CXCR4-dependent signaling, receptor internalization, and chemotaxis in cells expressing CXCR4.^{[3][4]}

Q2: What are off-target effects and why are they a concern when working with a compound like **ATI-2341 TFA**?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. For **ATI-2341 TFA**, this would involve interactions with molecules other than CXCR4. These unintended interactions can lead to misleading experimental results,

cellular toxicity, or other unanticipated biological responses, which are critical considerations during drug development.

Q3: Are there any known off-target effects of **ATI-2341 TFA**?

Currently, there is no specific published data detailing clinically relevant off-target effects of **ATI-2341 TFA**. Studies have indicated a degree of specificity, showing it does not induce G-protein association with other Gi protein-coupled receptors like the α 2-adrenergic receptor or CCR2 in the systems tested.^[1] However, as with any potent bioactive molecule, the potential for off-target interactions cannot be entirely dismissed and should be experimentally evaluated.

Q4: What are the potential sources of off-target effects for a pepducin like **ATI-2341 TFA**?

Pepducins, being derived from intracellular loop sequences of GPCRs, may interact with other receptors that share sequence or structural homology, particularly within the same receptor family.^[3] Off-target effects could also be influenced by the specific cell type and species being used in the experiments, due to differences in receptor expression profiles and sequence conservation.^[1]

Troubleshooting Guides

Issue 1: I am observing a cellular phenotype that is inconsistent with known CXCR4/G α i signaling.

- Possible Cause: This could be indicative of an off-target effect.
- Troubleshooting Steps:
 - Dose-Response Analysis: Perform a detailed dose-response curve for both the on-target activity (e.g., G α i activation) and the unexpected phenotype. A significant difference in the EC50 values may suggest the phenotype is mediated by an off-target interaction.
 - Use of a Structurally Unrelated CXCR4 Agonist: Treat your cells with a different, structurally distinct CXCR4 agonist (e.g., CXCL12). If the unexpected phenotype is not replicated, it is more likely to be an off-target effect specific to **ATI-2341 TFA**.

- Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of CXCR4 in your cell model. If the phenotype persists in the absence of the primary target, it is highly probable to be an off-target effect.

Issue 2: My experiments show cellular toxicity at concentrations close to the EC50 for CXCR4 activation.

- Possible Cause: The observed toxicity could be due to on-target effects of CXCR4 hyperactivation or off-target interactions with essential cellular proteins.
- Troubleshooting Steps:
 - Cell Line Profiling: Test the toxicity of **ATI-2341 TFA** in a panel of cell lines with varying levels of CXCR4 expression. If toxicity correlates with CXCR4 expression, it is more likely an on-target effect.
 - Counter-Screening: Perform a counter-screen in a cell line that does not express CXCR4. If toxicity is still observed, it is likely mediated by one or more off-targets.
 - Rescue Experiments: If the on-target pathway is known to induce apoptosis at high levels of activation, try to rescue the cells with inhibitors of downstream effectors in that pathway.

Data Presentation

As no specific quantitative data for off-target interactions of **ATI-2341 TFA** is publicly available, the following table presents its known on-target activity. Researchers should aim to generate similar tables comparing on-target and off-target potencies for any identified off-target proteins.

Table 1: On-Target Activity of ATI-2341

Parameter	Cell Line	Value	Reference
EC50 (Calcium Mobilization)	CCRF-CEM	194 ± 16 nM	[3]
Intrinsic Activity	CCRF-CEM	81 ± 4%	[3]
EC50 (Calcium Mobilization)	U87 (CXCR4 transfected)	140 ± 36 nM	[4]

Experimental Protocols

Protocol 1: Identification of Off-Target Proteins using Chemical Proteomics (Affinity Capture)

This method aims to identify proteins that physically interact with **ATI-2341 TFA**.

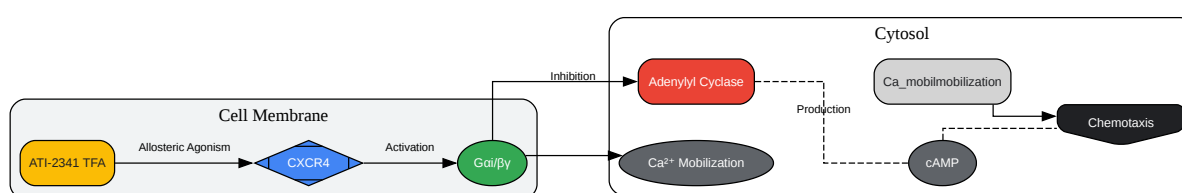
- **Probe Synthesis:** Synthesize a biotinylated or otherwise tagged version of **ATI-2341 TFA**. It is crucial to ensure that the tag does not significantly alter the compound's activity.
- **Cell Lysis:** Treat cells of interest with the tagged **ATI-2341 TFA** or a vehicle control. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
- **Affinity Pulldown:** Incubate the cell lysate with streptavidin-coated beads (for a biotinylated probe) to capture the probe and any interacting proteins.
- **Washing:** Wash the beads extensively to remove non-specific protein binders.
- **Elution and Digestion:** Elute the bound proteins from the beads and digest them into peptides using trypsin.
- **LC-MS/MS Analysis:** Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
- **Data Analysis:** Compare the proteins identified in the **ATI-2341 TFA**-treated sample with the control sample. Proteins enriched in the treated sample are potential off-targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to validate suspected off-targets by confirming direct binding in a cellular context.

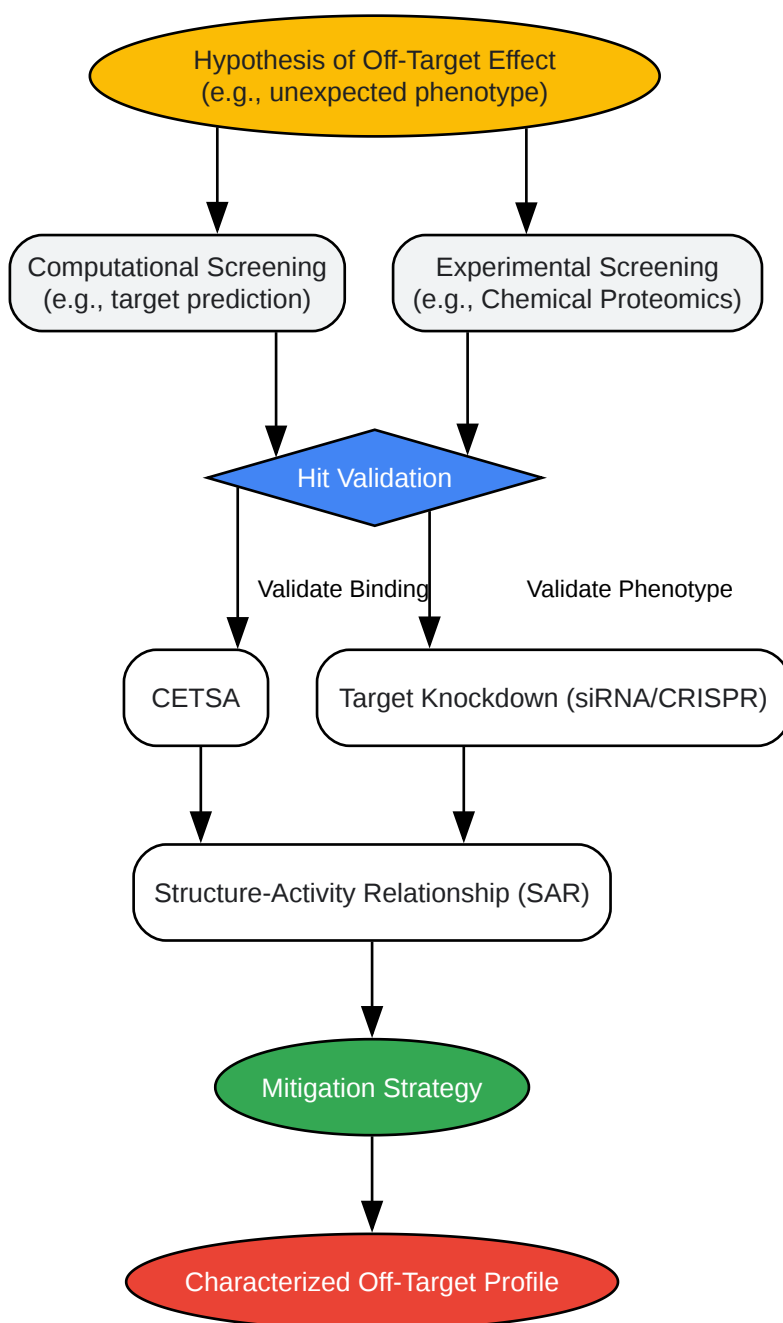
- **Cell Treatment:** Treat intact cells with **ATI-2341 TFA** at various concentrations, including a vehicle control.
- **Heating:** Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
- **Cell Lysis and Centrifugation:** Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
- **Protein Quantification:** Quantify the amount of a specific protein of interest (the putative off-target) remaining in the soluble fraction using Western blotting or mass spectrometry.
- **Data Analysis:** A ligand-bound protein is typically stabilized and will remain soluble at higher temperatures. A shift in the melting curve of the protein in the presence of **ATI-2341 TFA** indicates direct binding.

Mandatory Visualizations



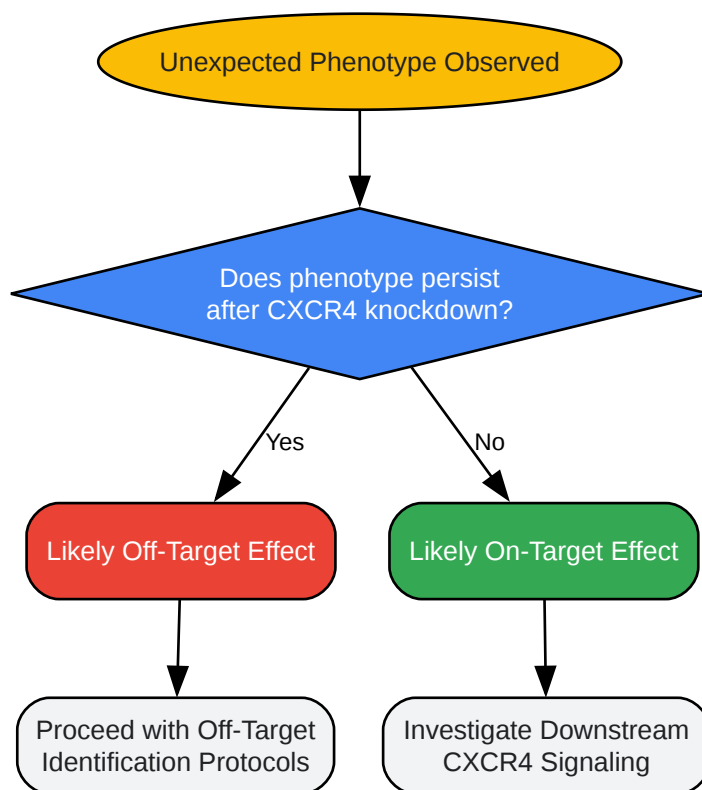
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Caption: Signaling pathway of **ATI-2341 TFA** via CXCR4.



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Caption: General workflow for off-target identification.



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Caption: Troubleshooting decision tree for unexpected phenotypes.

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